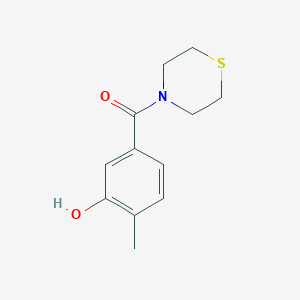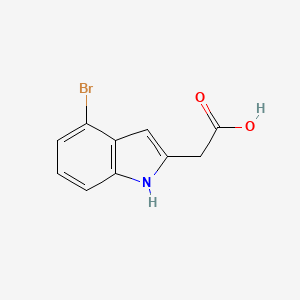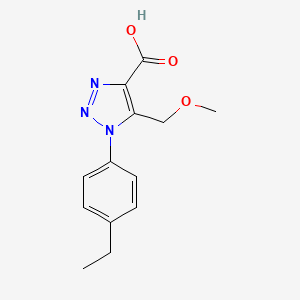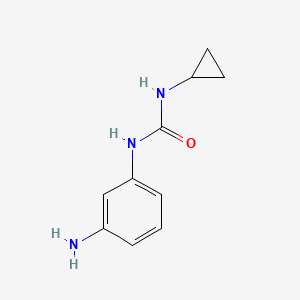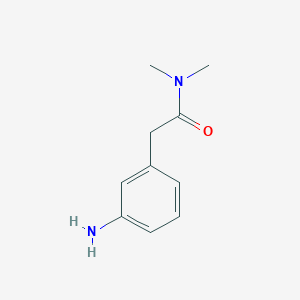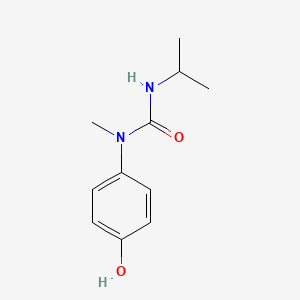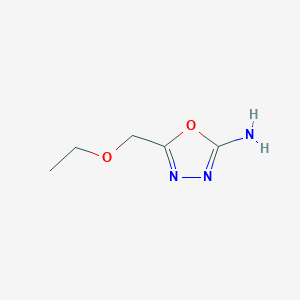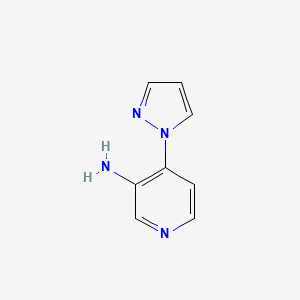
4-(1H-pyrazol-1-yl)pyridin-3-amine
Descripción general
Descripción
“4-(1H-pyrazol-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1152543-41-3 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 4-(1H-pyrazol-1-yl)-3-pyridinamine .
Molecular Structure Analysis
The Inchi Code for “4-(1H-pyrazol-1-yl)pyridin-3-amine” is 1S/C8H8N4/c9-7-6-10-4-2-8(7)12-5-1-3-11-12/h1-6H,9H2 . This code provides a unique representation of the molecule’s structure.The storage temperature and shipping temperature are not specified .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Pyridinium N-(heteroaryl)aminides, which can be derived from compounds like 4-(1H-pyrazol-1-yl)pyridin-3-amine, have been used as synthetic equivalents in gold-catalyzed formal cycloaddition reactions. This methodology facilitates the convergent and regioselective synthesis of imidazo-fused heteroaromatics, demonstrating the compound's utility in creating complex molecular architectures with potential pharmacological activities (Garzón & Davies, 2014).
Advancements in Drug Discovery
Compounds derived from 4-(1H-pyrazol-1-yl)pyridin-3-amine have been instrumental in the development of novel therapeutic agents. For instance, N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were optimized to potentiate JmjC histone N-methyl lysine demethylase (KDM) inhibitors, targeting the KDM4 and KDM5 subfamilies. These compounds have shown potential in modulating epigenetic markers, which are crucial for the development of new cancer therapies (Bavetsias et al., 2016).
Material Science and Luminescence
The coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, related to 4-(1H-pyrazol-1-yl)pyridin-3-amine, has been explored for creating luminescent lanthanide compounds. These compounds are particularly interesting for applications in biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions, highlighting the material science applications of pyrazole-pyridine derivatives (Halcrow, 2005).
Antimicrobial and Antioxidant Activities
Derivatives synthesized from 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine, a compound structurally related to 4-(1H-pyrazol-1-yl)pyridin-3-amine, have shown promising antimicrobial and antioxidant activities. This indicates the potential of such compounds in developing new antimicrobial agents with additional beneficial properties (Rizk et al., 2020).
Environmental and Green Chemistry
The environmentally benign synthesis of novel oxazolidinone antibacterial candidates has been facilitated by intermediates derived from 4-(1H-pyrazol-1-yl)pyridin-3-amine. This research highlights the importance of sustainable chemistry practices in developing new drugs while minimizing environmental impact (Yang et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-6-10-4-2-8(7)12-5-1-3-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDKULOZRHMIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296027 | |
| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)pyridin-3-amine | |
CAS RN |
1152543-41-3 | |
| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152543-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)
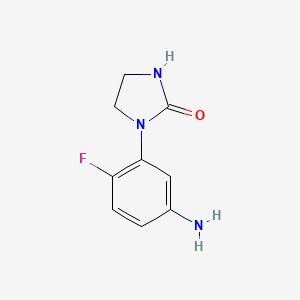
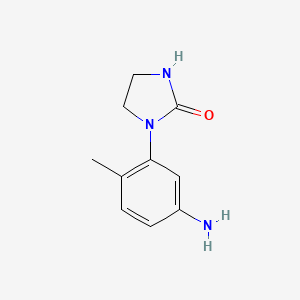
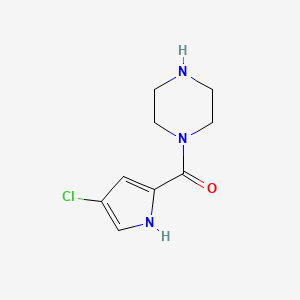
![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
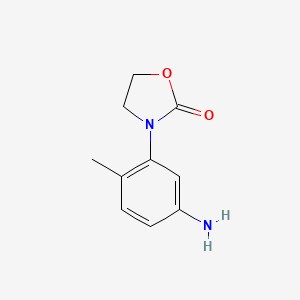
amino}ethan-1-ol](/img/structure/B1518944.png)
